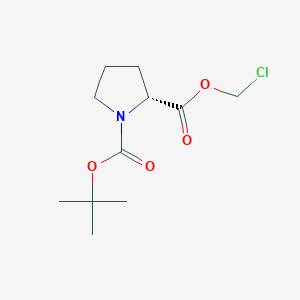
1-tert-Butyl 2-chloromethyl (2R)-pyrrolidine-1,2-dicarboxylate
Übersicht
Beschreibung
1-tert-Butyl 2-chloromethyl (2R)-pyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C11H18ClNO4 and its molecular weight is 263.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-tert-Butyl 2-chloromethyl (2R)-pyrrolidine-1,2-dicarboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
- Molecular Formula : C11H19ClN2O4
- Molecular Weight : 292.73 g/mol
- CAS Number : 1351956-13-2
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential therapeutic effects in various medical conditions:
- Anti-fibrotic Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit significant anti-fibrotic properties. For instance, compounds similar to 1-tert-butyl 2-chloromethyl pyrrolidine have demonstrated notable inhibitory effects on collagen synthesis in liver fibrosis models. These compounds operate through the inhibition of the TGFβ signaling pathway, which is crucial in fibrogenesis .
- Cytotoxicity and Selectivity : The cytotoxic effects of this compound have been evaluated in various cell lines. It has been shown to selectively inhibit the proliferation of activated hepatic stellate cells (HSCs), which are key players in liver fibrosis. The selectivity index (SI) for these compounds indicates a favorable safety profile, suggesting that they could be developed as therapeutic agents with minimal side effects .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of COL1A1 Expression : The compound has been shown to significantly reduce the expression levels of COL1A1, a marker for fibrosis, in a dose-dependent manner. This effect is mediated through the inhibition of transcription factors activated by TGFβ signaling .
- Reduction of Inflammatory Markers : Inflammation plays a critical role in the progression of fibrosis. The compound has been reported to decrease levels of pro-inflammatory cytokines and proteins associated with fibrogenesis, such as α-SMA and CTGF .
Case Studies
Several studies have investigated the biological activity of pyrrolidine derivatives:
-
Study on Liver Fibrosis : A recent study evaluated the anti-fibrotic effects of various pyrrolidine derivatives, including those related to this compound. The results indicated that these compounds could reduce fibrosis markers significantly compared to control groups .
Compound IC50 (μmol/L) Selectivity Index Compound A 30 High Compound B 50 Moderate Compound C 25 Very High - Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of this compound on LX-2 cells (a model for liver fibrosis). The compound exhibited a CC50 value indicating low toxicity while maintaining effective anti-fibrotic activity .
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-(chloromethyl) (2R)-pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-6-4-5-8(13)9(14)16-7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBCOSGDWQPYHA-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















